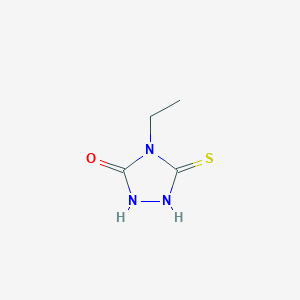
4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol
Vue d'ensemble
Description
4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-ol is a chemical compound with the empirical formula C4H7N3OS. It has a molecular weight of 145.18 . This compound is part of a class of compounds known as 1,2,4-triazoles, which are known for their wide range of biological properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including this compound, can be achieved using various methods. One such method involves the use of dl-malic acid under microwave irradiation. The reaction with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide, and chloroacetamide has been studied .Molecular Structure Analysis
The molecular structure of this compound can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Applications De Recherche Scientifique
Corrosion Inhibition
Triazole derivatives like 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol have been evaluated as corrosion inhibitors. Their adsorption on surfaces is thermodynamically favorable, indicating effectiveness in preventing corrosion in metal alloys, specifically in acidic and neutral solutions. This property is particularly important in industrial applications where metal corrosion can lead to significant material and financial losses (Allam, 2007).
Synthesis and Biological Activity
These compounds have been studied extensively for their potential in synthesizing biologically active heterocyclic compounds. The research spans over two decades and shows the utility of these compounds in biomedical applications due to their bifunctional nature and versatility (Riyadh & Gomha, 2020). Additionally, novel Schiff bases derived from these compounds have been synthesized and investigated for their crystal structures, offering insights into their potential uses in medicinal chemistry (Zhou et al., 2007).
Photophysical and Electronic Properties
The photophysical and electronic properties of derivatives of this compound have been a subject of study. Their luminescent and nonlinear optical properties are significant, with some derivatives showing much higher static hyperpolarizability than conventional materials like urea. This opens up possibilities for applications in optoelectronics and photonics (Nadeem et al., 2017).
Antimicrobial and Antifungal Properties
Some derivatives of this compound have shown promising antimicrobial and antifungal activities. This is particularly important for developing new pharmaceuticals and treatments for various infections. Studies have demonstrated their effectiveness against a range of bacteria and fungi, which could lead to new classes of antimicrobial agents (Sujatha et al., 2019).
Propriétés
IUPAC Name |
4-ethyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3OS/c1-2-7-3(8)5-6-4(7)9/h2H2,1H3,(H,5,8)(H,6,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTYXICXRGSHFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)NNC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368926 | |
| Record name | 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53249-23-3 | |
| Record name | 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Trifluoromethyl)phenyl]piperidine](/img/structure/B3384128.png)
![2H,3H,4H-pyrano[2,3-c]pyridine-6-carboxylic acid](/img/structure/B3384133.png)




![3-[3-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B3384168.png)



![4-Hydroxy-1-methylpyrazolo[3,4-d]pyrimidin-6-thiol](/img/structure/B3384207.png)


